molecular formula C14H10O4 B6378063 5-(3-Carboxyphenyl)-2-formylphenol, 95% CAS No. 1261995-01-0

5-(3-Carboxyphenyl)-2-formylphenol, 95%

Cat. No. B6378063
CAS RN: 1261995-01-0
M. Wt: 242.23 g/mol
InChI Key: ABBHDWCERRWRGY-UHFFFAOYSA-N
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Description

5-(3-Carboxyphenyl)-2-formylphenol, 95% (5-CFP-2F) is a phenolic compound with a wide range of applications in the scientific community. It is a colorless crystalline solid that is soluble in water and has a melting point of 97-99°C. 5-CFP-2F has been used in a variety of areas, including biochemistry, physiology, and laboratory experiments, due to its unique properties.

Scientific Research Applications

5-(3-Carboxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-hydroxy-3-formylbenzoic acid and 4-hydroxy-3-formylbenzaldehyde. In addition, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has been used in the synthesis of polymers, such as poly(4-hydroxy-3-formylbenzaldehyde) and poly(4-hydroxy-3-formylbenzoic acid). Furthermore, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has been used in the synthesis of various other compounds, such as 4-hydroxy-3-formylbenzaldehyde and 4-hydroxy-3-formylbenzoic acid derivatives.

Mechanism of Action

The mechanism of action of 5-(3-Carboxyphenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. In addition, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxyphenyl)-2-formylphenol, 95% are not fully understood. However, it has been shown to have anti-inflammatory and antioxidant properties. In addition, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other cellular processes. Furthermore, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has been shown to have an effect on the immune system, modulating the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Carboxyphenyl)-2-formylphenol, 95% in laboratory experiments include its easy synthesis and availability, as well as its low cost. Furthermore, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has a wide range of applications in the scientific community, making it a versatile compound. However, there are some limitations to using 5-(3-Carboxyphenyl)-2-formylphenol, 95% in laboratory experiments. For example, the compound has a low solubility in water, making it difficult to dissolve in aqueous solutions. In addition, the compound has a low melting point, making it difficult to handle at higher temperatures.

Future Directions

There are several potential future directions for 5-(3-Carboxyphenyl)-2-formylphenol, 95%. One possible direction is to further investigate its biochemical and physiological effects. In addition, further research could be conducted to explore the compound’s potential therapeutic applications, such as its ability to modulate the immune system and inhibit the activity of certain enzymes. Furthermore, further research could be conducted to explore the compound’s potential applications in the synthesis of polymers, as well as its potential use as a food preservative. Finally, further research could be conducted to explore the compound’s potential toxicity and its potential effects on humans and other organisms.

Synthesis Methods

The synthesis of 5-(3-Carboxyphenyl)-2-formylphenol, 95% is relatively simple and can be accomplished in three steps. The first step is the reaction of p-hydroxybenzoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to produce 4-hydroxy-3-formylbenzoic acid. The second step involves the oxidation of 4-hydroxy-3-formylbenzoic acid with a suitable oxidizing agent, such as potassium permanganate, to produce 5-(3-carboxyphenyl)-2-formylphenol. Finally, the compound is purified by recrystallization to obtain the desired product, 5-(3-Carboxyphenyl)-2-formylphenol, 95%.

properties

IUPAC Name

3-(4-formyl-3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-8-12-5-4-10(7-13(12)16)9-2-1-3-11(6-9)14(17)18/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBHDWCERRWRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685151
Record name 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carboxyphenyl)-2-formylphenol

CAS RN

1261995-01-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261995-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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